molecular formula C14H17N3O2 B14258564 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol CAS No. 204571-53-9

1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol

Katalognummer: B14258564
CAS-Nummer: 204571-53-9
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: UQGVMPQKVNLSAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol is a chemical compound with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.304 g/mol It is characterized by the presence of an anilino group attached to a methylpyrimidinyl moiety, which is further connected to a propane-1,2-diol structure

Vorbereitungsmethoden

The synthesis of 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The anilino and pyrimidine moieties play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol can be compared with other similar compounds, such as:

    1-(2-Anilino-6-methylpyrimidin-4-yl)propan-2-one: This compound has a similar structure but differs in the presence of a ketone group instead of the diol moiety.

    1-(2-Anilino-6-methylpyrimidin-4-yl)ethanol: This compound features an ethanol group instead of the propane-1,2-diol structure.

    1-(2-Anilino-6-methylpyrimidin-4-yl)butane-1,2-diol: This compound has a longer carbon chain in the diol moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

204571-53-9

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

1-(2-anilino-6-methylpyrimidin-4-yl)propane-1,2-diol

InChI

InChI=1S/C14H17N3O2/c1-9-8-12(13(19)10(2)18)17-14(15-9)16-11-6-4-3-5-7-11/h3-8,10,13,18-19H,1-2H3,(H,15,16,17)

InChI-Schlüssel

UQGVMPQKVNLSAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C(C(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.